molecular formula C8H10N2O2 B13790268 (4,6-dimethylpyrimidin-2-yl) acetate

(4,6-dimethylpyrimidin-2-yl) acetate

Cat. No.: B13790268
M. Wt: 166.18 g/mol
InChI Key: AKVQOGHGESDGBA-UHFFFAOYSA-N
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Description

(4,6-dimethylpyrimidin-2-yl) acetate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of two methyl groups at positions 4 and 6 on the pyrimidine ring and an acetate group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dimethylpyrimidin-2-yl) acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea, followed by cyclization and methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce production costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4,6-dimethylpyrimidin-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (4,6-dimethylpyrimidin-2-yl) acetate as a dual inhibitor of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), which are enzymes implicated in cancer progression. The inhibition of these enzymes has been shown to enhance the efficacy of treatments for ovarian cancer by promoting cell death more effectively than traditional therapies .

Case Study: Dual Inhibition Mechanism

  • Objective: To evaluate the effectiveness of dual Sirt2/HDAC6 inhibitors.
  • Method: In vitro assays were conducted to assess the potency of various inhibitors, including derivatives of this compound.
  • Results: The compound demonstrated significant inhibition of both enzymes, leading to increased apoptosis in cancer cells compared to controls .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
This compoundP. aeruginosa12

Agrochemical Applications

2.1 Herbicidal Activity

Compounds containing the (4,6-dimethylpyrimidin-2-yl) moiety have been recognized for their herbicidal properties. They act by inhibiting specific enzymes involved in plant growth regulation, making them effective against a range of weeds .

Case Study: Herbicidal Efficacy

  • Objective: To assess the herbicidal activity of this compound on common agricultural weeds.
  • Method: Field trials were conducted comparing treated and untreated plots.
  • Results: The treated plots showed a significant reduction in weed biomass compared to controls, indicating effective herbicidal action .

Synthesis and Chemical Properties

The synthesis of this compound typically involves acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions can be optimized for yield and purity.

Synthesis Overview  4 6 Dimethylpyrimidin 2 yl +Acetic Anhydride 4 6 Dimethylpyrimidin 2 yl Acetate\text{ 4 6 Dimethylpyrimidin 2 yl }+\text{Acetic Anhydride}\rightarrow \text{ 4 6 Dimethylpyrimidin 2 yl Acetate}

Mechanism of Action

The mechanism of action of (4,6-dimethylpyrimidin-2-yl) acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethylpyrimidine
  • 4,6-dimethylpyrimidine
  • 2,6-dimethylpyrimidine

Uniqueness

(4,6-dimethylpyrimidin-2-yl) acetate is unique due to the presence of both methyl groups and an acetate group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl) acetate

InChI

InChI=1S/C8H10N2O2/c1-5-4-6(2)10-8(9-5)12-7(3)11/h4H,1-3H3

InChI Key

AKVQOGHGESDGBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC(=O)C)C

Origin of Product

United States

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